

Spectroscopic Profile of Dactylyne: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dactylyne
Cat. No.:	B1669761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dactylyne**, a halogenated marine natural product. **Dactylyne**, an acetylenic dibromochloro ether isolated from the sea hare *Aplysia dactylomela*, has garnered interest for its unique chemical structure and biological activity. This document consolidates available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support ongoing research and development efforts.

Chemical Structure

Dactylyne possesses a complex molecular architecture with the chemical formula $C_{15}H_{19}Br_2ClO$.^[1] Its structure features a nine-membered ether ring, a conjugated enyne system, and multiple stereocenters, making its complete spectroscopic characterization essential for unambiguous identification and further chemical modification.

Spectroscopic Data Summary

The definitive spectroscopic characterization of **dactylyne** was first reported by F. J. Schmitz and his collaborators in 1975. While the complete original dataset is detailed in their seminal publication in the *Journal of Organic Chemistry*, this guide provides a structured summary of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of **dactylyne**. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data of **Dactylyne**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data unavailable	Data unavailable	Data unavailable	Data unavailable
...

(Note: Specific proton assignments and coupling constants are detailed in the primary literature.)

Table 2: ¹³C NMR Spectroscopic Data of **Dactylyne**

Carbon	Chemical Shift (δ , ppm)
Data unavailable	Data unavailable
...	...

(Note: Specific carbon assignments are detailed in the primary literature.)

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **dactylyne**. Key absorptions are expected for the carbon-carbon triple and double bonds, as well as the carbon-oxygen and carbon-halogen bonds.

Table 3: Infrared (IR) Spectroscopic Data of **Dactylyne**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data unavailable	C≡C-H stretch (alkyne)
Data unavailable	C=C stretch (alkene)
Data unavailable	C-O-C stretch (ether)
Data unavailable	C-Br stretch
Data unavailable	C-Cl stretch

(Note: Specific peak positions and intensities are detailed in the primary literature.)

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of **dactylyne**. The isotopic pattern resulting from the presence of two bromine atoms and one chlorine atom is a characteristic feature in the mass spectrum.

Table 4: Mass Spectrometry (MS) Data of **Dactylyne**

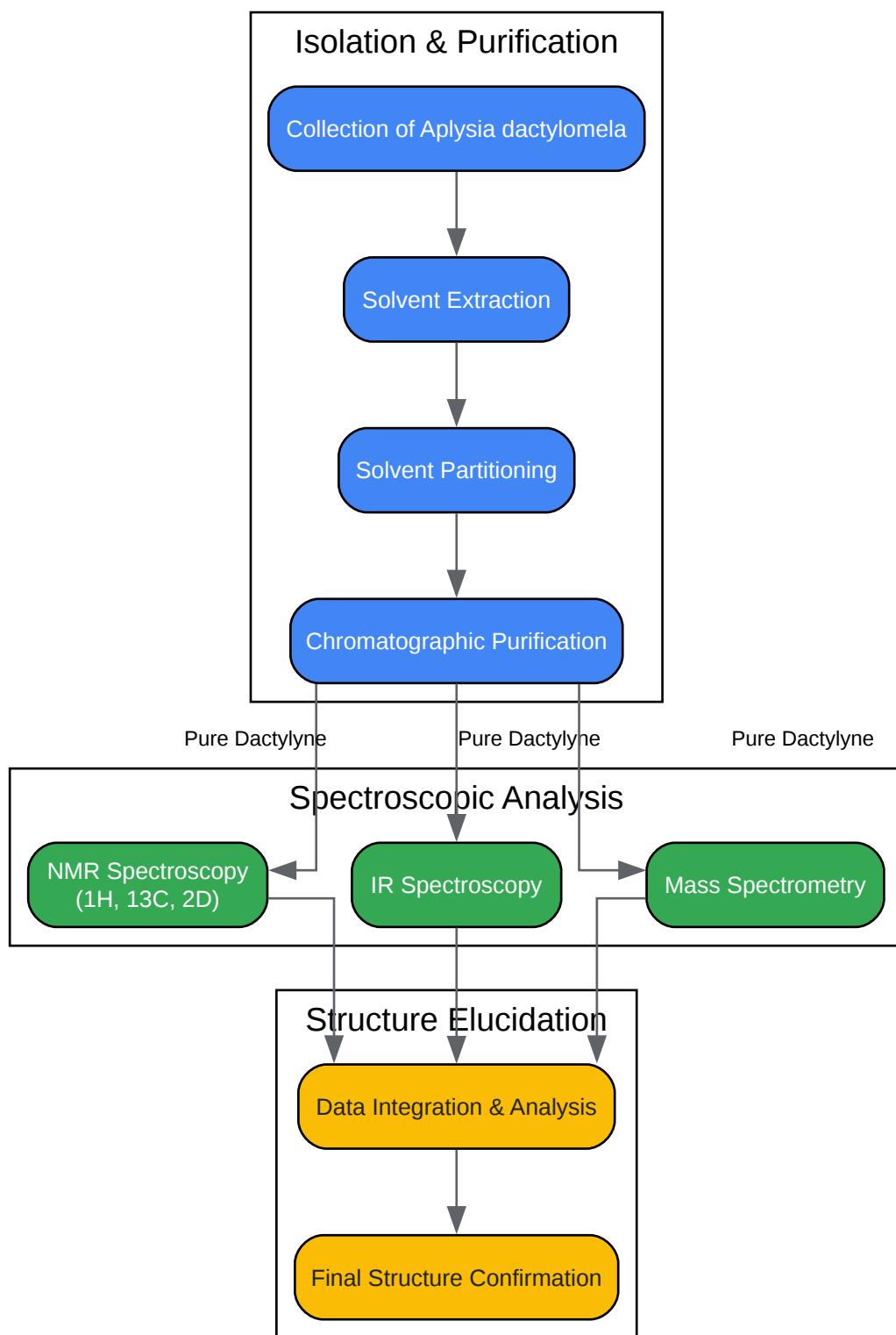
m/z	Ion	Relative Abundance (%)
Data unavailable	[M] ⁺	Data unavailable
Data unavailable	[M+H] ⁺	Data unavailable
Data unavailable	Isotopic Peaks	Data unavailable

(Note: The exact mass and isotopic distribution are detailed in the primary literature.)

Experimental Protocols

The isolation and spectroscopic analysis of **dactylyne** involve a series of well-defined procedures. The following is a generalized workflow based on standard practices for the characterization of marine natural products.

Isolation and Purification


- Extraction: The sea hare **Aplysia dactylyne** is typically collected and its digestive glands are extracted with a suitable organic solvent, such as a mixture of chloroform and methanol.
- Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure **dactylyne**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent, typically chloroform-d (CDCl_3). Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are employed for the complete assignment of all proton and carbon signals and to establish the connectivity within the molecule.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a solution in a suitable solvent.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of **dactylyne**. The analysis can be performed using techniques such as electrospray ionization (ESI) or electron ionization (EI).

Workflow for Spectroscopic Analysis of Dactylyne

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **dactylyne**.

[Click to download full resolution via product page](#)

Figure 1. General workflow for the isolation and spectroscopic characterization of **dactylyne**.

Conclusion

This technical guide summarizes the key spectroscopic data and analytical methodologies for **dactylyne**. While the specific quantitative data from the original publication by Schmitz et al. could not be reproduced here, the provided framework and general information serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. For detailed experimental values and procedures, readers are directed to the primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. New drug metabolism inhibitor of marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Dactylyne: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669761#spectroscopic-data-of-dactylyne-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com